molecular formula C17H15N3O4 B8570967 1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one CAS No. 62159-90-4

1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one

Cat. No. B8570967
CAS RN: 62159-90-4
M. Wt: 325.32 g/mol
InChI Key: NDPFUBYMLCCUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62159-90-4

Product Name

1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

5-methoxy-1-methyl-7-nitro-5-phenyl-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H15N3O4/c1-19-15-9-8-13(20(22)23)10-14(15)17(24-2,18-11-16(19)21)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

NDPFUBYMLCCUPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(N=CC1=O)(C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4.7-dinitro-5-methoxy-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (400 mg) and triethylamine (1.1 g) in methylene chloride (10 ml) is allowed to stand at room temperature for 72 hours. The reaction mixture is washed with water, dried over sodium sulfate, and evaporated under reduced pressure to remove the solvent. The residue is washed with diethyl ether to give 5-methoxy-1-methyl-7-nitro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one (196 mg) as crude product.
Name
4.7-dinitro-5-methoxy-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 5-methoxy-7-nitro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one (920 mg) and dry dimethylformamide (8 ml), sodium hydride (50% suspension in a mineral oil; 156 mg) is added under cooling at -30° C. for 15 minutes. Methyl iodide (842 mg) is added to the mixture, which is stirred at room temperature for 10 minutes. The reaction mixture is poured into icy water, and shaken with diethyl ether. The organic layer is dried over sodium sulfate and evaporated to remove the solvent. The residue is recrystallized from methylene chloride/isopropyl ether to give 5-methoxy-1methyl-7-nitro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one (708 mg) as fine prisms melting at 163 to 164° C.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
842 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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